molecular formula C22H16F6N2O3 B13448248 2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide

2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide

Cat. No.: B13448248
M. Wt: 470.4 g/mol
InChI Key: XAMHVEVAVRSGHY-UAPALYRASA-N
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Description

2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide is a complex organic compound that features multiple fluorine atoms and a biphenyl structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide likely involves multiple steps, including:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions.

    Introduction of fluorine atoms: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Functional group modifications: Introduction of carboxamide and hydroxyethyl groups through amide coupling reactions and hydroxylation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl and hydroxyethyl groups.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: The fluorine atoms make the compound a candidate for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: It might be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Electronics: Use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-2-pyridinyl)ethyl]-5-(2,2,2-trifluoroethyl)[1,1’-biphenyl]-3-carboxamide
  • 2’,4’-Difluoro-N-[(1R)-1-(5-chloro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide

Uniqueness

The presence of multiple fluorine atoms and the specific arrangement of functional groups make 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide unique. These features could confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C22H16F6N2O3

Molecular Weight

470.4 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-N-[(1R)-1-(5-fluoro-1-oxidopyridin-1-ium-2-yl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)benzamide

InChI

InChI=1S/C22H16F6N2O3/c1-11(19-5-3-16(24)10-30(19)33)29-21(32)14-7-12(17-4-2-15(23)9-18(17)25)6-13(8-14)20(31)22(26,27)28/h2-11,20,31H,1H3,(H,29,32)/t11-,20?/m1/s1

InChI Key

XAMHVEVAVRSGHY-UAPALYRASA-N

Isomeric SMILES

C[C@H](C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C(C(F)(F)F)O)C3=C(C=C(C=C3)F)F

Canonical SMILES

CC(C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C(C(F)(F)F)O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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